ABT-751 hydrochloride

Description

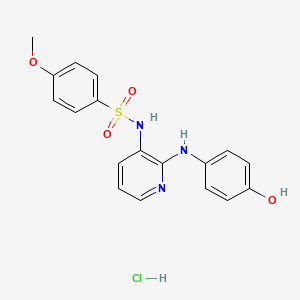

The exact mass of the compound N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S.ClH/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13;/h2-12,21-22H,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQWWUXRGIIBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475144 | |

| Record name | N-[2-(4-Hydroxyanilino)pyridin-3-yl]-4-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141450-48-8 | |

| Record name | N-[2-(4-Hydroxyanilino)pyridin-3-yl]-4-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141450-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ABT-751 Hydrochloride Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between ABT-751 hydrochloride and its target, β-tubulin. The document details the specific binding site, quantitative binding data, and the experimental protocols used to elucidate this interaction, providing a valuable resource for researchers in oncology and drug development.

Executive Summary

ABT-751, also known as E7010, is an orally bioavailable sulfonamide that exhibits potent antimitotic activity. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This guide confirms that ABT-751 exerts its effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Notably, ABT-751 has shown efficacy against a broad spectrum of tumor cell lines, including those resistant to other chemotherapeutic agents.

The ABT-751 Binding Site on β-Tubulin

ABT-751 binds to the colchicine-binding pocket located on the β-tubulin subunit.[1][2][3][4] X-ray crystallography studies have provided a detailed view of this interaction at the molecular level. The crystal structure of the tubulin-ABT-751 complex has been resolved and is available in the Protein Data Bank under the accession code 3HKC .

The binding of ABT-751 is characterized as being more deeply embedded within the β-tubulin pocket compared to colchicine (B1669291) itself and does not involve direct interaction with the α-tubulin subunit. The sulfonamide bridge of ABT-751 overlaps with the B ring of colchicine, while its methoxy (B1213986) and pyridine (B92270) groups superimpose with the C and A rings of colchicine, respectively. Key amino acid residues within β-tubulin that form van der Waals contacts with ABT-751 include Tyrβ202, Gluβ200, Pheβ169, Valβ238, and Thrβ239. A hydrogen bond is formed between the phenolic group of ABT-751 and Tyrβ202.

Research has also indicated that ABT-751 exhibits preferential binding to the βIII-tubulin isotype. This specificity may have implications for its efficacy and the development of resistance.

Quantitative Data

The interaction of ABT-751 with tubulin and its subsequent cellular effects have been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay | Organism/Cell Line | Reference |

| Binding Affinity (Ki) | 3.3 µM | Competitive binding assay with [3H]colchicine | Bovine brain tubulin | [5] |

| Inhibition of Tubulin Polymerization (IC50) | 3.1 µmol/L | In vitro tubulin polymerization assay | Not specified | [5] |

| Cell Growth Inhibition (IC50) | 0.06–0.08 µg/ml | Cell proliferation assay | Panel of 26 human tumor cell lines | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of ABT-751 to β-tubulin and its cellular effects.

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of ABT-751 to the colchicine site on β-tubulin by measuring its ability to compete with a radiolabeled ligand, [3H]colchicine.

Materials:

-

Purified tubulin (from bovine brain)

-

[3H]colchicine

-

This compound

-

Binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl2, pH 7.0)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare a reaction mixture containing purified tubulin (final concentration, e.g., 1 µM) in binding buffer.

-

Add a fixed concentration of [3H]colchicine (e.g., 5 µM).

-

Add varying concentrations of ABT-751 (e.g., from 0.1 µM to 100 µM) or vehicle control.

-

Incubate the mixture at 37°C for 1 hour to reach binding equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

The concentration of ABT-751 that inhibits 50% of [3H]colchicine binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

In Vitro Tubulin Polymerization Assay for IC50 Determination

This assay measures the ability of ABT-751 to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified tubulin (from bovine brain)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

This compound

-

Temperature-controlled spectrophotometer with a 340 nm filter

Protocol:

-

On ice, prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in polymerization buffer.

-

Add varying concentrations of ABT-751 (e.g., from 0.1 µM to 100 µM) or vehicle control.

-

Add GTP to a final concentration of 1 mM.

-

Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Initiate the polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

-

The rate of polymerization is determined from the linear phase of the absorbance curve.

-

The IC50 value, the concentration of ABT-751 that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the logarithm of the ABT-751 concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay for IC50 Determination

This assay assesses the cytotoxic effect of ABT-751 on cancer cell lines. The MTT or WST-1 assay is commonly used.

Materials:

-

Human cancer cell lines (e.g., a panel of 26 cell lines as originally reported)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ABT-751 (e.g., from 0.01 µg/mL to 10 µg/mL) or vehicle control for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of ABT-751 that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the ABT-751 concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of ABT-751 Action

The following diagram illustrates the mechanism of action of ABT-751, from its binding to β-tubulin to the downstream cellular consequences.

Caption: Mechanism of action of ABT-751 leading to apoptosis.

Experimental Workflow for Binding Site Identification

The logical workflow for identifying and characterizing the binding site of ABT-751 on β-tubulin is depicted below.

Caption: Workflow for identifying the ABT-751 binding site.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Interaction of ABT-751 Hydrochloride with the Colchicine Binding Site

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

ABT-751 hydrochloride is a novel, orally bioavailable sulfonamide that acts as a potent antimitotic agent by interacting with the tubulin cytoskeleton.[1][2][3] This technical guide provides a comprehensive analysis of the molecular interaction between ABT-751 and its target, the colchicine (B1669291) binding site on β-tubulin. We will delve into its mechanism of action, present quantitative data on its binding affinity and inhibitory concentrations, detail the experimental protocols used for its characterization, and visualize the critical pathways and workflows involved. This document serves as a core resource for professionals engaged in oncology research and the development of microtubule-targeting agents.

Introduction: The Tubulin Cytoskeleton as an Oncological Target

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[4][5][6] The dynamic instability of microtubules is essential for proper chromosome segregation. Consequently, agents that disrupt microtubule dynamics are among the most effective classes of cancer chemotherapeutics.[6] These agents typically bind to one of three principal sites on tubulin: the taxane (B156437) site, the vinca (B1221190) alkaloid site, or the colchicine binding site.[4][6]

ABT-751 (also known as E7010) is a sulfonamide-based compound that selectively targets the colchicine binding site.[3][4][7] A significant advantage of many colchicine site inhibitors, including ABT-751, is their ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps, a common mechanism of resistance to taxanes and vinca alkaloids.[2][4][6]

Mechanism of Action: ABT-751 and the Colchicine Binding Site

ABT-751 exerts its antimitotic effect by binding competitively to the colchicine site located on β-tubulin, at the interface with the α-tubulin subunit.[4][6][8] This binding event physically obstructs the curved-to-straight conformational change necessary for tubulin dimers to incorporate into growing microtubule polymers.[6] The methoxybenzene and pyridine (B92270) groups of ABT-751 are thought to superimpose with the C and A rings of colchicine, respectively.[7][9] This interaction inhibits tubulin polymerization, leading to a net depolymerization of the microtubule network.[2][3]

The disruption of microtubule dynamics has profound downstream consequences. The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), causing a sustained arrest of the cell cycle in the G2/M phase.[3][4][10] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cancer cells.[3][10]

Quantitative Data Summary

The efficacy of ABT-751 has been quantified through various biochemical and cell-based assays. The following tables summarize key parameters, providing a comparative overview of its activity.

Table 1: Biochemical Activity of ABT-751

| Parameter | Value | Target/Assay | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 3.3 µM | Competitive binding to β3-tubulin | [4] |

| Tubulin Polymerization (IC50) | 3.1 µM | Inhibition of microtubule assembly |[4] |

Table 2: In Vitro Cytotoxicity (IC50/GI50) of ABT-751 in Various Cancer Cell Lines

| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| Pediatric Neuroblastoma | SKNAS, SKNDZ, KCNR | 0.7 - 2.3 µM | 72 h | [1] |

| Other Pediatric Solid Tumors | LD, TC-71, HOS, Daoy, RD | 0.8 - 6.0 µM | 72 h | [1] |

| Urinary Bladder Carcinoma | BFTC905 | 0.6 µM | 48 h | [10] |

| Urinary Bladder Carcinoma | BFTC905 | 0.4 µM | 72 h | [10] |

| Urinary Bladder Carcinoma | J82 | 0.7 µM | 48 h | [10] |

| Urinary Bladder Carcinoma | J82 | 0.37 µM | 72 h |[10] |

Detailed Experimental Protocols

Characterization of colchicine binding site inhibitors like ABT-751 relies on a set of standardized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) at 340 nm or by fluorescence enhancement using a reporter dye like DAPI.[5][11]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, purified tubulin (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM) and glycerol (B35011) (10%).[5][12] Keep on ice.

-

Prepare a 10x working stock of ABT-751 and control compounds (e.g., nocodazole (B1683961) as a positive inhibitor, paclitaxel (B517696) as a positive stabilizer, DMSO as vehicle) by serial dilution in the same buffer.[5]

-

-

Assay Execution:

-

Pipette 10 µL of 10x compound dilutions into the wells of a pre-warmed (37°C) 96-well plate.[5]

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well for a final tubulin concentration of 2-4 mg/mL.[6][13]

-

Immediately place the plate in a microplate reader heated to 37°C.[6][13]

-

-

Data Acquisition & Analysis:

-

Measure absorbance at 340 nm (or fluorescence at Ex: 360 nm, Em: 450 nm for DAPI-based assays) every 60 seconds for 60-90 minutes.[5][14]

-

Plot absorbance/fluorescence versus time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the linear phase of the control curve.

-

Calculate the percentage of inhibition for each ABT-751 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable regression model.[6]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. abscience.com.tw [abscience.com.tw]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Impact of ABT-751 Hydrochloride on Microtubule Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751 hydrochloride is a potent, orally bioavailable, small-molecule sulfonamide that acts as an antimitotic agent by inhibiting microtubule polymerization. It selectively binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of ABT-751, with a focus on its effects on microtubule polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shortening), is essential for their function, particularly in the formation of the mitotic spindle during cell division. Consequently, microtubule-targeting agents (MTAs) have emerged as a cornerstone of cancer chemotherapy.

ABT-751 is a novel sulfonamide that belongs to the class of microtubule-destabilizing agents.[1] Unlike other MTAs such as taxanes (which stabilize microtubules) or vinca (B1221190) alkaloids (which bind to a different site on tubulin), ABT-751 exerts its effects by binding to the colchicine (B1669291) site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in apoptotic cell death.[3][4] Notably, ABT-751 has shown efficacy in a broad range of human tumor cell lines, including those that exhibit multidrug resistance.[2]

Mechanism of Action

The primary mechanism of action of ABT-751 involves its direct interaction with tubulin. By binding to the colchicine site on the β-tubulin subunit, ABT-751 prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules.[4] This leads to a net depolymerization of the microtubule network.

The disruption of microtubule dynamics has profound consequences for dividing cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. This results in a prolonged arrest of the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase.[3][4] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Beyond its direct antimitotic effects, ABT-751 also exhibits anti-vascular properties. It has been shown to disrupt the microtubule cytoskeleton in endothelial cells, leading to a reduction in tumor blood flow.[5]

Quantitative Data

The following tables summarize the in vitro potency of ABT-751 across various cancer cell lines.

Table 1: Inhibition of Microtubule Polymerization and Tubulin Binding

| Parameter | Value | Reference |

| IC50 (Microtubule Polymerization) | 3.1 µmol/L | [2] |

| Ki (β3-tubulin binding) | 3.3 µmol/L | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of ABT-751 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 0.6 (48h), 0.4 (72h) | [6] |

| J82 | Urinary Bladder Urothelial Carcinoma | 0.7 (48h), 0.37 (72h) | [6] |

| SKNAS | Neuroblastoma | 0.7 - 2.3 | [2] |

| SKNDZ | Neuroblastoma | 0.7 - 2.3 | [2] |

| KCNR | Neuroblastoma | 0.7 - 2.3 | [2] |

| LD | Ewing's Sarcoma | 0.8 - 6.0 | [2] |

| TC-71 | Ewing's Sarcoma | 0.8 - 6.0 | [2] |

| HOS | Osteosarcoma | 0.8 - 6.0 | [2] |

| Daoy | Medulloblastoma | 0.8 - 6.0 | [2] |

| RD | Rhabdomyosarcoma | 0.8 - 6.0 | [2] |

| Melanoma Cell Lines (Panel) | Melanoma | 0.208 - 1.007 | [5] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This assay measures the effect of ABT-751 on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate, clear bottom

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.

-

Preparation of Polymerization Mix: On ice, prepare a master mix containing GTB, 1 mM GTP, and 10% (v/v) glycerol. Add the tubulin solution to this mix.

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 10 µL of various concentrations of ABT-751 (or vehicle control, DMSO) to the wells.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis:

-

Plot absorbance at 340 nm versus time to generate polymerization curves for each concentration of ABT-751.

-

Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with ABT-751 using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of ABT-751 (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to analyze the DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of ABT-751

Caption: Mechanism of action of ABT-751 leading to apoptosis.

Experimental Workflow: In Vitro Microtubule Polymerization Assay

References

ABT-751 Hydrochloride: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 hydrochloride, also known as E7010, is a novel, orally bioavailable sulfonamide that has demonstrated significant antitumor activity in a range of preclinical and clinical studies. As an antimitotic agent, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This disruption ultimately leads to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth exploration of the molecular pathways through which ABT-751 exerts its apoptotic effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

ABT-751 functions as a tubulin-binding agent, specifically interacting with the colchicine-binding site on β-tubulin.[1][2][3] This binding event inhibits the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division. By preventing microtubule formation, ABT-751 effectively halts the cell cycle in the G2/M phase, preventing mitotic progression and ultimately triggering the apoptotic cascade.[3][4][5]

Quantitative Analysis of ABT-751 Efficacy

The cytotoxic and antiproliferative effects of ABT-751 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 0.6 µM | 0.4 µM | [4] |

| J82 | Urinary Bladder Urothelial Carcinoma | 0.7 µM | 0.37 µM | [4] |

| Melanoma Cell Line Panel (Range) | Melanoma | Not specified | 208.2–1007.2 nM | [6] |

Table 1: IC50 values of ABT-751 in various cancer cell lines.

The ABT-751-Induced Apoptosis Signaling Cascade

The induction of apoptosis by ABT-751 is a multi-step process that involves the interplay of various signaling molecules, primarily the Bcl-2 family of proteins and caspases.

G2/M Phase Cell Cycle Arrest

The initial event triggered by ABT-751 is the disruption of microtubule polymerization, leading to a halt in the cell cycle at the G2/M transition.[4] This arrest is a critical checkpoint that prevents cells with damaged or improperly formed mitotic spindles from proceeding through mitosis. The cell cycle arrest is often characterized by the modulation of key regulatory proteins such as cyclin B1 and cdc2 (CDK1).[2][7][8][9] The inhibition of the cdc2/cyclin B1 complex is a crucial step in preventing entry into mitosis.[7][9]

Modulation of the Bcl-2 Family Proteins

Following G2/M arrest, the apoptotic signaling cascade is initiated, with the Bcl-2 family of proteins playing a central regulatory role.[1] These proteins are key arbiters of mitochondrial-mediated apoptosis (the intrinsic pathway). ABT-751 treatment has been shown to alter the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax have been observed.[10] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[11]

Caspase Activation Cascade

The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[12] Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[10][13] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

The Role of Autophagy

In addition to apoptosis, ABT-751 has been observed to induce autophagy in some cancer cell lines. Autophagy is a cellular process of self-digestion of cellular components. The induction of autophagy by ABT-751 appears to be linked to the inhibition of the AKT/mTOR signaling pathway.[14][15][16][17] The interplay between autophagy and apoptosis in the context of ABT-751 treatment is complex. Some studies suggest that autophagy may initially serve as a pro-survival mechanism, delaying the onset of apoptosis. However, sustained or excessive autophagy can also contribute to cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with ABT-751 for the desired time points. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[18]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[18][19][20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with ABT-751, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C. Suggested antibody dilutions are typically in the range of 1:1000.[10][13][21]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound is a potent antimitotic agent that induces apoptosis in cancer cells through a well-defined signaling pathway. Its primary action of inhibiting tubulin polymerization leads to G2/M cell cycle arrest, which in turn triggers the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the activation of the caspase cascade. The accompanying induction of autophagy via the AKT/mTOR pathway adds another layer of complexity to its mechanism of action. A thorough understanding of these pathways is crucial for the continued development and optimization of ABT-751 as a therapeutic agent in oncology.

References

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]

- 5. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.donga.ac.kr [web.donga.ac.kr]

- 8. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Caspase 3 Antibodies | Invitrogen [thermofisher.com]

- 14. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 20. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]

ABT-751 Hydrochloride and G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 hydrochloride is a novel, orally bioavailable sulfonamide that acts as a potent inhibitor of microtubule polymerization.[1][2] By binding to the colchicine (B1669291) site on β-tubulin, ABT-751 disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for mitotic spindle formation and cell division.[1][2] This interference with microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis in cancer cells.[3] This technical guide provides an in-depth overview of the mechanism of action of ABT-751, with a specific focus on its role in inducing G2/M cell cycle arrest. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

ABT-751 exerts its antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This leads to the depolymerization of existing microtubules and a significant reduction in the cellular microtubule network. The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent apoptotic cell death.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of ABT-751 in various cancer cell lines and preclinical models.

Table 1: In Vitro Cytotoxicity of ABT-751 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| WM-115 | Melanoma | 1007.2 | [4] |

| WM-266-4 | Melanoma | 208.2 | [4] |

| SKNAS | Neuroblastoma | 700 - 2300 | [5] |

| SKNDZ | Neuroblastoma | 700 - 2300 | [5] |

| KCNR | Neuroblastoma | 700 - 2300 | [5] |

| LD | Ewing's Sarcoma | 800 - 6000 | [5] |

| TC-71 | Ewing's Sarcoma | 800 - 6000 | [5] |

| HOS | Osteosarcoma | 800 - 6000 | [5] |

| Daoy | Medulloblastoma | 800 - 6000 | [5] |

| RD | Rhabdomyosarcoma | 800 - 6000 | [5] |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 600 (48h), 400 (72h) | [6] |

| J82 | Urinary Bladder Urothelial Carcinoma | 700 (48h), 370 (72h) | [6] |

Table 2: In Vivo Efficacy of ABT-751 in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Delay (%TGD) | Reference |

| Calu-6 (NSCLC) | ABT-751 + Cisplatin | 188 | [1] |

| HT-29 (Colon) | ABT-751 + 5-FU | 150 | [1] |

| HCT-116 (Colon) | ABT-751 + Radiation | - | [1] |

Signaling Pathway of ABT-751-Induced G2/M Arrest

The primary mechanism of ABT-751-induced G2/M arrest is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint. This prolonged mitotic arrest can lead to the downregulation of key proteins required for mitotic progression, such as Cyclin B1. The Cyclin B1/Cdc2 complex is the master regulator of entry into mitosis. While direct evidence for ABT-751 activating the ATM/ATR DNA damage response pathway is limited, it is plausible that prolonged mitotic stress could indirectly trigger components of this pathway, further contributing to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ABT-751 are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695), ice-cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

PI Staining: Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of ABT-751 on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

ABT-751 stock solution

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol on ice.

-

Compound Addition: Add serial dilutions of ABT-751 or vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization by ABT-751 will result in a lower absorbance reading compared to the vehicle control.

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify specific proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with ABT-751 or vehicle control in lysis buffer. Determine protein concentration using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells and the effects of ABT-751 treatment.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with ABT-751 or vehicle control for the desired time.

-

Fixation: Wash cells with PBS and fix with the chosen fixative.

-

Permeabilization: If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently-conjugated secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound is a potent antimitotic agent that effectively induces G2/M cell cycle arrest and apoptosis in a variety of cancer cell types. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the anticancer properties of ABT-751 and similar microtubule-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. web.donga.ac.kr [web.donga.ac.kr]

- 3. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying Yeast Microtubules and Spindles Using the Toolkit for Automated Microtubule Tracking (TAMiT) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ABT-751 Hydrochloride in the Inhibition of the AKT/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751 hydrochloride, a novel, orally bioavailable sulfonamide, is primarily recognized for its antimitotic properties as a tubulin polymerization inhibitor.[1] It binds to the colchicine (B1669291) site on β-tubulin, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1] However, emerging research has unveiled a more intricate mechanism of action, highlighting its role in the modulation of critical cell signaling pathways. Notably, a 2021 study has demonstrated that ABT-751 exerts significant inhibitory effects on the AKT/mTOR signaling cascade in urinary bladder urothelial carcinoma (UBUC) cells.[2][3] This technical guide provides an in-depth analysis of the role of ABT-751 in the inhibition of the AKT/mTOR signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound

ABT-751 (also known as E7010) is a sulfonamide derivative that has been investigated in several clinical trials for various malignancies, including non-small cell lung cancer, breast cancer, and prostate cancer.[4][5] Its primary mechanism of action has been attributed to its ability to disrupt microtubule dynamics by binding to the colchicine site of β-tubulin, thereby inhibiting tubulin polymerization.[6][7] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[6] Recent evidence, however, suggests that the anticancer effects of ABT-751 are multifaceted, extending beyond its impact on microtubule dynamics to the intricate regulation of key signaling pathways that govern cell growth, proliferation, and survival.[2][3]

The AKT/mTOR Signaling Pathway: A Critical Regulator of Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

AKT, a serine/threonine kinase, is a key downstream effector of PI3K. Upon activation, AKT phosphorylates a wide range of downstream targets, including mTOR. mTOR, another serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a master regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization. The inhibition of the AKT/mTOR pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.

This compound as an Inhibitor of the AKT/mTOR Signaling Pathway

Recent research has demonstrated that ABT-751 can significantly inhibit the AKT/mTOR signaling pathway in UBUC cell lines, specifically BFTC905 and J82.[2][3] This inhibitory effect is a key component of its anti-cancer activity, independent of its role as a microtubule-targeting agent.

Mechanism of Inhibition

ABT-751's inhibitory action on the AKT/mTOR pathway is multifaceted:

-

Downregulation of mTOR: ABT-751 treatment has been shown to downregulate the expression of mTOR, a central kinase in the pathway.[2][3]

-

Inhibition of AKT Signaling: The compound suppresses the phosphorylation of AKT, thereby inhibiting its kinase activity.[2][3] This inactivation of AKT prevents the phosphorylation and activation of its downstream targets.

-

Suppression of SKP2: A key downstream consequence of AKT inhibition by ABT-751 is the suppression of S-phase kinase-associated protein 2 (SKP2) at both the transcriptional and post-translational levels.[2][3]

The downregulation of SKP2 is a critical event, as SKP2 is an oncoprotein that targets tumor suppressor proteins, such as p27 and p21, for degradation. By inhibiting SKP2, ABT-751 leads to the stabilization and accumulation of these tumor suppressors, resulting in cell cycle arrest and apoptosis.[2]

Visualizing the Signaling Pathway

The following diagram illustrates the inhibitory effect of ABT-751 on the AKT/mTOR signaling pathway.

Figure 1. ABT-751 inhibits the AKT/mTOR pathway.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound.

Table 1: IC50 Values of ABT-751 for Cell Viability in UBUC Cell Lines [3]

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| BFTC905 | >3 | 0.6 | 0.4 |

| J82 | >3 | 0.7 | 0.37 |

Table 2: Anti-proliferative IC50 Values of ABT-751 in Melanoma Cell Lines [8]

| Cell Line | IC50 (nM) |

| A375 | 489.3 |

| C32 | 208.2 |

| CHL-1 | 1007.2 |

| G-361 | 385.9 |

| HT-144 | 450.6 |

| MALME-3M | 457.7 |

| SK-MEL-2 | 344.4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of ABT-751's effect on the AKT/mTOR signaling pathway.

Cell Culture and Drug Treatment

-

Cell Lines:

-

BFTC905 (human urinary bladder transitional cell carcinoma): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% sodium pyruvate, and 1% non-essential amino acids.[6]

-

J82 (human urinary bladder transitional cell carcinoma): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment.

Figure 2. Cell culture and drug treatment workflow.

Western Blot Analysis

This protocol is used to detect and quantify the protein levels of components of the AKT/mTOR signaling pathway.

-

Cell Lysis: After treatment with ABT-751, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, SKP2, p27, β-actin) overnight at 4°C.

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Figure 3. Western blot analysis workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of ABT-751 for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells) are seeded in 6-well plates.

-

Drug Treatment: Cells are treated with ABT-751 at various concentrations for a specified period.

-

Incubation: The cells are then allowed to grow in a drug-free medium for 1-2 weeks until visible colonies are formed.

-

Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically containing >50 cells) is counted.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.

-

Monolayer Formation: Cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Drug Treatment: The cells are then incubated with a medium containing different concentrations of ABT-751.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is measured by quantifying the change in the wound area over time.

Conclusion

The identification of this compound as an inhibitor of the AKT/mTOR signaling pathway adds a new dimension to its mechanism of action and its potential as an anti-cancer therapeutic. This dual activity, targeting both microtubule dynamics and a critical cell survival pathway, suggests that ABT-751 may have a broader spectrum of activity and could be effective in tumors that are dependent on the AKT/mTOR pathway for their growth and survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular effects of ABT-751 and to explore its therapeutic potential in various cancer models. Further research is warranted to fully elucidate the clinical implications of this novel mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new background subtraction method for Western blot densitometry band quantification through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Preclinical Efficacy of ABT-751 Hydrochloride in Lung, Breast, and Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-751 hydrochloride, also known as E7010, is a novel, orally bioavailable sulfonamide that has demonstrated significant antitumor activity in a variety of preclinical cancer models. As an antimitotic agent, ABT-751 functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro effects of ABT-751 on lung, breast, and colon cancer cell lines. It includes a detailed examination of its mechanism of action, a summary of its cytotoxic and cytostatic effects, and protocols for key experimental assays.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and more effective therapeutic agents. Microtubules, dynamic protein polymers essential for cell division, have long been a validated target for anticancer drugs. ABT-751 is a small molecule inhibitor that disrupts microtubule dynamics by binding to the colchicine (B1669291) site on β-tubulin.[1] This interaction prevents the polymerization of tubulin into microtubules, a process critical for the formation of the mitotic spindle during cell division.[1] Consequently, cancer cells treated with ABT-751 are unable to progress through mitosis, leading to a halt in the cell cycle at the G2/M phase and the initiation of programmed cell death, or apoptosis.[1][2] This guide synthesizes the available preclinical data on ABT-751's activity in lung, breast, and colon cancer cell lines, offering a valuable resource for researchers in oncology and drug development.

Mechanism of Action

ABT-751 exerts its anticancer effects primarily through the disruption of microtubule function. The key molecular events are outlined below:

-

Tubulin Binding: ABT-751 binds to the colchicine-binding site on β-tubulin subunits.[1]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of α- and β-tubulin heterodimers into microtubules.[1]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

-

Signaling Pathway Modulation: ABT-751 has also been shown to induce autophagy by inhibiting the AKT/mTOR signaling pathway.[2]

Figure 1: Simplified mechanism of action of ABT-751.

In Vitro Efficacy in Cancer Cell Lines

While specific quantitative data for direct comparison across lung, breast, and colon cancer cell lines is limited in publicly available literature, the growth-inhibitory activities of ABT-751 (E7010) have been evaluated against a panel of 26 human tumor cell lines, with IC50 values consistently falling in the range of 0.06 to 0.8 µg/ml.[3] This demonstrates broad and potent anticancer activity.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for ABT-751 in representative cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Lung Cancer | A549 | Not explicitly found | |

| NCI-H460 | Not explicitly found | ||

| Breast Cancer | MCF7 | Not explicitly found | |

| MDA-MB-231 | Not explicitly found | ||

| Colon Cancer | HT-29 | Not explicitly found | |

| HCT-116 | Not explicitly found | ||

| Urinary Bladder Cancer | BFTC905 | 0.6 (48h) | [4] |

| J82 | 0.7 (48h) | [4] |

Note: While specific IC50 values for lung, breast, and colon cancer cell lines were not found in the reviewed literature, the consistent low micromolar to nanomolar activity across numerous cell lines suggests potent efficacy.

Cell Cycle Analysis

As an antimitotic agent, ABT-751's primary effect on the cell cycle is a robust arrest in the G2/M phase.

| Cancer Type | Cell Line | Treatment | % of Cells in G2/M | Reference |

| Urinary Bladder Cancer | BFTC905 | 0.6 µM ABT-751 (24h) | ~50% (estimated from graph) | [5] |

| J82 | 0.7 µM ABT-751 (24h) | ~45% (estimated from graph) | [5] |

Apoptosis Induction

The G2/M arrest induced by ABT-751 ultimately leads to the activation of the apoptotic cascade.

| Cancer Type | Cell Line | Treatment | % Apoptotic Cells | Reference |

| Lung Cancer | A549 | Not explicitly found | Not explicitly found | |

| Breast Cancer | MDA-MB-231 | Not explicitly found | Not explicitly found | |

| Colon Cancer | HT-29 | Not explicitly found | Not explicitly found |

Note: Quantitative data on the percentage of apoptotic cells following single-agent ABT-751 treatment in these specific cell lines were not found in the reviewed literature.

Signaling Pathways

ABT-751 has been shown to modulate key signaling pathways involved in cell survival and proliferation, most notably the PI3K/AKT/mTOR pathway. Inhibition of this pathway contributes to the induction of autophagy and apoptosis.

Figure 2: ABT-751's effect on the AKT/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro activity of ABT-751.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Figure 3: Workflow for the Sulforhodamine B (SRB) assay.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of ABT-751 for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and a flow cytometer to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.

Figure 5: Workflow for cell cycle analysis by PI staining.

Protocol:

-

Cell Treatment: Culture cells with ABT-751 for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with broad-spectrum antitumor activity. Its mechanism of action, involving G2/M cell cycle arrest and induction of apoptosis, is well-established. While specific comparative quantitative data for lung, breast, and colon cancer cell lines remains to be fully elucidated in publicly accessible literature, the available information strongly supports its preclinical efficacy. Further research to generate comprehensive and directly comparable datasets on its effects on various cancer cell lines will be invaluable for its continued development and potential clinical application. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels. | BioGRID [thebiogrid.org]

- 4. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oral Bioavailability of ABT-751 Hydrochloride in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 hydrochloride, a novel sulfonamide antimitotic agent, has demonstrated potential in preclinical cancer models. A key aspect of its preclinical development is the characterization of its oral bioavailability, which determines the fraction of an orally administered dose that reaches systemic circulation. This technical guide synthesizes available information on the oral bioavailability of ABT-751 in preclinical models, focusing on pharmacokinetic parameters and the methodologies employed in these assessments. While specific quantitative data from preclinical studies in common models like rats, dogs, and monkeys are not extensively detailed in publicly available literature, this guide provides a framework based on inferences from clinical study reports and related research.

Core Concepts in Oral Bioavailability Assessment

The oral bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters used to quantify oral bioavailability include:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after oral administration.

-

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

-

Area Under the Curve (AUC): The total drug exposure over time, calculated from the plasma concentration-time curve.

-

Bioavailability (F%): The percentage of the administered dose that reaches the systemic circulation, often calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Preclinical Pharmacokinetic Profile of ABT-751

While specific data tables from dedicated preclinical oral bioavailability studies are not publicly available, clinical trial documentation for ABT-751 frequently references preclinical findings. These sources indicate that ABT-751 is orally bioavailable and achieves efficacious concentrations in preclinical models.[1][2] One study in dogs with lymphoma confirmed the systemic absorption of orally administered ABT-751, where the drug was consistently detected in lymphoma tissue samples.[3]

A study involving intravenous administration of ABT-751 in non-human primates (Macaca mulatta) provides valuable data for potential future calculations of absolute oral bioavailability, should oral pharmacokinetic data in the same species become available.[4]

Inferred Experimental Protocol for Oral Bioavailability Studies

Based on standard practices in preclinical drug development, a typical experimental protocol to determine the oral bioavailability of this compound in a preclinical model (e.g., rat, dog, or monkey) would involve the following steps.

1. Animal Models and Housing:

-

Species: Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys are commonly used.

-

Health Status: Healthy, adult animals of a specific weight range.

-

Acclimation: Animals are acclimated to the laboratory environment for a specified period before the study.

-

Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to food and water, except for fasting periods before dosing.

2. Drug Formulation and Administration:

-

Formulation: this compound would be formulated in a suitable vehicle for oral administration (e.g., suspension in 0.5% methylcellulose).

-

Dose: A range of doses would be tested to assess dose proportionality.

-

Administration: For oral administration, the drug is typically administered via oral gavage for rodents or in a capsule for larger animals like dogs and monkeys. For intravenous administration (to determine absolute bioavailability), the drug would be administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

3. Blood Sampling:

-

Time Points: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Collection Site: Dependent on the animal model (e.g., tail vein or retro-orbital sinus in rats, cephalic or jugular vein in dogs and monkeys).

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored frozen until analysis.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the concentration of ABT-751 in plasma samples.

-

Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.

-

Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal half-life (t1/2).

-

Bioavailability Calculation: Absolute bioavailability (F%) is calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualization of Experimental Workflow and Drug Action

To illustrate the processes involved in the assessment of oral bioavailability and the mechanism of action of ABT-751, the following diagrams are provided.

Caption: Workflow for Oral Bioavailability Assessment.

References

- 1. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evaluation of the oral antimitotic agent (ABT-751) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma and cerebrospinal fluid pharmacokinetics of intravenously administered ABT-751 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-751 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals